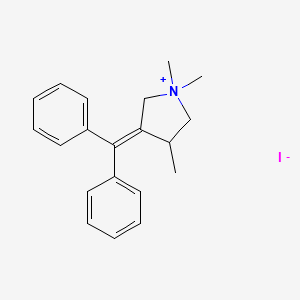
Pyrrolidinium, 3-(diphenylmethylene)-1,1,4-trimethyl-, iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidinium, 3-(diphenylmethylene)-1,1,4-trimethyl-, iodide is a quaternary ammonium salt with a pyrrolidinium core. This compound is known for its unique structural features and potential applications in various fields, including chemistry, biology, and industry. The presence of the diphenylmethylene group and the iodide ion contributes to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidinium, 3-(diphenylmethylene)-1,1,4-trimethyl-, iodide typically involves the reaction of pyrrolidine with diphenylmethane and methyl iodide. The process can be summarized as follows:
Step 1: Pyrrolidine is reacted with diphenylmethane in the presence of a suitable catalyst to form the intermediate compound.
Step 2: The intermediate is then treated with methyl iodide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Pyrrolidinium, 3-(diphenylmethylene)-1,1,4-trimethyl-, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halide exchange reactions can be performed using silver nitrate or other halide salts.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced compounds with modified hydrogenation states.
Substitution: New quaternary ammonium salts with different halide ions.
科学的研究の応用
Pyrrolidinium, 3-(diphenylmethylene)-1,1,4-trimethyl-, iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in ionic liquids.
作用機序
The mechanism of action of pyrrolidinium, 3-(diphenylmethylene)-1,1,4-trimethyl-, iodide involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to specific sites, leading to changes in cellular functions. The diphenylmethylene group plays a crucial role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Pyrrolidine: A simpler analog with a pyrrolidine ring but lacking the diphenylmethylene group.
Pyrrolidinium Salts: Other quaternary ammonium salts with different substituents.
Uniqueness
Pyrrolidinium, 3-(diphenylmethylene)-1,1,4-trimethyl-, iodide is unique due to the presence of the diphenylmethylene group, which imparts distinct chemical and biological properties
特性
CAS番号 |
54112-29-7 |
|---|---|
分子式 |
C20H24IN |
分子量 |
405.3 g/mol |
IUPAC名 |
3-benzhydrylidene-1,1,4-trimethylpyrrolidin-1-ium;iodide |
InChI |
InChI=1S/C20H24N.HI/c1-16-14-21(2,3)15-19(16)20(17-10-6-4-7-11-17)18-12-8-5-9-13-18;/h4-13,16H,14-15H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
FUPRSPRLCGEZFY-UHFFFAOYSA-M |
正規SMILES |
CC1C[N+](CC1=C(C2=CC=CC=C2)C3=CC=CC=C3)(C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



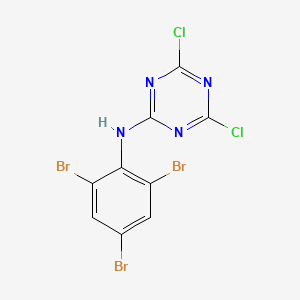
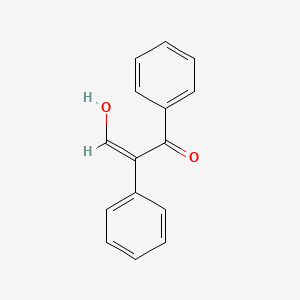
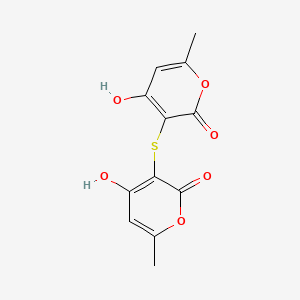
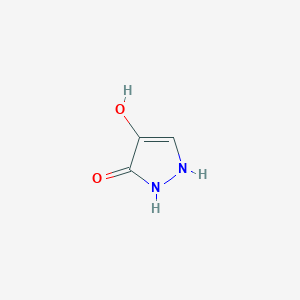
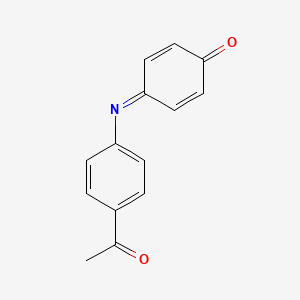
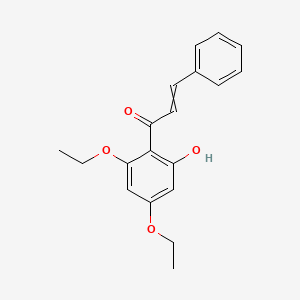
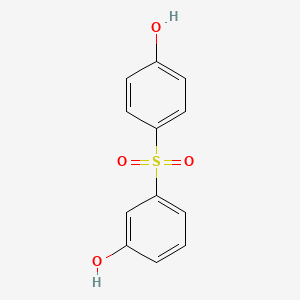
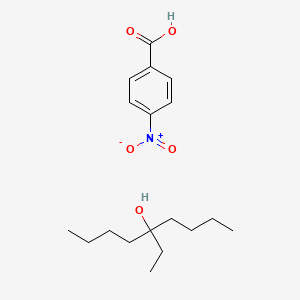

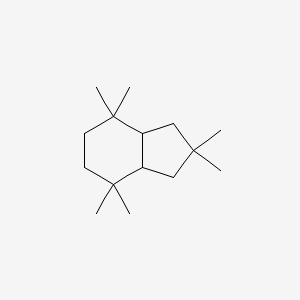
![Butyl 4-chloro-4-[(E)-(2-phenylpropan-2-yl)diazenyl]pentanoate](/img/structure/B14635406.png)


